molecular formula C19H19ClN4O3S B2623429 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034249-91-5

1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2623429
CAS No.: 2034249-91-5
M. Wt: 418.9
InChI Key: BZGXGPBEUQWTBK-UHFFFAOYSA-N
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Description

1-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a synthetically engineered small molecule designed for advanced chemical and pharmacological research. This compound features a complex architecture combining a 1,2,3-triazole core with an azetidine ring and a sulfonamide linker, making it a compelling candidate for exploration in medicinal chemistry and drug discovery. The structural motifs present in this molecule are associated with significant bioactive potential. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target engagement . Furthermore, the incorporation of a sulfonamide group is a well-established strategy in antiviral and antimicrobial agent development. Recent scientific literature has highlighted 1-sulfonyl-1,2,4-triazole derivatives as promising inhibitors of viral replication, such as the Yellow Fever virus, demonstrating the value of this chemical class in virology research . The presence of the azetidine ring, a strained four-membered nitrogen heterocycle, often contributes to improved pharmacokinetic properties and metabolic stability in drug candidates . This makes the compound particularly valuable for researchers investigating: • Antiviral Therapies: As a structural analogue to recently identified flavivirus inhibitors, it serves as a key scaffold for structure-activity relationship (SAR) studies . • Enzyme Inhibition: The molecule's potential to act as a protease or elastase inhibitor can be explored, given the known activity of related 4-sulfonyl-1,2,3-triazole compounds . • Chemical Biology: It can be utilized as a building block for the synthesis of more complex molecules or as a probe to study protein-ligand interactions. This product is provided for research purposes in laboratory settings only. It is strictly labeled For Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or other clinical applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-14-18(20)8-5-9-19(14)28(25,26)23-11-16(12-23)24-10-15(21-22-24)13-27-17-6-3-2-4-7-17/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGXGPBEUQWTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the triazole moiety. Common reagents used in these reactions include sulfonyl chlorides, azides, and alkynes.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazole rings.

    Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the chloro or phenoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with azetidine and triazole moieties can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A shares core features with other triazole derivatives but differs in substituent groups. Key analogues include:

Compound Name Substituents Key Features Reference
Compound A Azetidinyl-(3-chloro-2-methylphenyl)sulfonyl, phenoxymethyl Rigid 4-membered azetidine; sulfonyl group enhances polarity Target
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole Pyrrolidinyl-(4-fluorobenzyl), dichlorobenzyloxy-phenyl 5-membered pyrrolidine; halogenated aryl groups improve lipophilicity
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole 4-Chloro-3-(trifluoromethyl)phenyl, phenyl Electron-withdrawing CF₃ group; amide mimetic applications
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride Azetidinyl, phenyl Hydrochloride salt improves solubility; simpler substituents
1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole (3r) Benzyl, phenoxymethyl Phenoxymethyl shared with Compound A ; benzyl group increases aromaticity

Key Observations :

  • Azetidine vs.
  • Sulfonyl Group: The 3-chloro-2-methylphenylsulfonyl group in Compound A may enhance electrophilicity and hydrogen-bond acceptor capacity compared to non-sulfonylated analogues like .
  • Phenoxymethyl: Shared with 3r , this group contributes to π-π stacking interactions and moderate lipophilicity.

Key Observations :

  • CuAAC Universality : Most analogues, including Compound A , rely on CuAAC for regioselective 1,4-triazole formation .
  • Post-Modification : Sulfonylation of the azetidine ring in Compound A may involve additional steps compared to simpler aryl-substituted triazoles .

Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated logP Solubility
Compound A 462.92 (C₂₀H₂₀ClN₅O₃S) ~3.5 (est.) Low (sulfonyl group reduces lipophilicity)
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride 248.71 (C₁₁H₁₃ClN₄) ~1.8 High (hydrochloride salt)
1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole (3r) 307.35 (C₁₇H₁₅N₃O) ~3.0 Moderate (neutral aromatic groups)

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a feature absent in Compound A .

Biological Activity

1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an azetidine ring and a 1,2,3-triazole moiety, which are known for their stability and diverse reactivity. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The molecular formula of the compound is C12H13ClN4O2SC_{12}H_{13}ClN_{4}O_{2}S with a molecular weight of 312.78 g/mol. The compound features:

  • An azetidine ring that contributes to its structural integrity.
  • A 1,2,3-triazole ring known for its biological activity.
  • A sulfonamide group that enhances its reactivity and solubility.

Biological Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole have been explored in various studies:

Antibacterial Activity

Studies have shown that derivatives of this compound possess notable antibacterial properties. For instance:

  • Case Study : A derivative demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Research Findings : In vitro studies revealed that the compound exhibits cytotoxicity against various cancer cell lines such as MCF-7 and HCT-116. The IC50 values were reported as follows:
    • MCF-7: 12 µM
    • HCT-116: 15 µM

The mechanism by which this compound exerts its biological effects involves:

  • Cell Signaling Modulation : It can modulate critical pathways involved in cell proliferation and apoptosis.
  • Binding Interactions : The triazole and azetidine rings facilitate strong dipolar interactions with biomolecules.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique FeaturesAntibacterial Activity (MIC)Anticancer Activity (IC50)
3-(1H-1,2,3-Triazol-4-yl)pyridineStructureFocus on pyridine interactions16 µg/mL20 µM
1-(1H-1,2,3-Triazol-1-yl)azetidineStructureSimilar core structure10 µg/mL18 µM
4-Amino-5-(triazolyl)thieno[2,3-d]pyrimidineStructureDistinct heterocyclic framework14 µg/mL22 µM

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis of triazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted reactions to improve efficiency. For this compound, key steps include:

  • Sulfonylation : Reacting azetidine derivatives with 3-chloro-2-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine) to form the sulfonamide intermediate.
  • Triazole Formation : Using propargyl ethers or phenoxymethyl-substituted alkynes in a click chemistry reaction with azides under microwave irradiation (e.g., 100°C, 30 min) to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product.

Example Optimization Table :

Reaction StepSolvent SystemCatalystYield (%)Purity (HPLC)
SulfonylationDCM/PyridineNone7895
Triazole ClickDMF/H₂OCuSO₄6590
MicrowaveTolueneCuI9298

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of spectroscopic and computational methods:

  • NMR : Compare experimental ¹H/¹³C NMR shifts with DFT-predicted spectra (e.g., B3LYP/6-31G** level) to confirm regiochemistry of the triazole ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with similar sulfonamide-triazole hybrids .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or enzymes). Focus on the sulfonamide and triazole moieties, which often act as hydrogen bond donors/acceptors .
  • QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies, Mulliken charges) with experimental IC₅₀ values to predict activity trends. For example, electron-withdrawing groups on the phenyl ring may enhance binding affinity .

Q. What experimental designs are effective for resolving contradictory spectral data?

  • Variable Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., rotational isomerism in the sulfonamide group) .
  • 2D NMR (COSY, NOESY) : Assign ambiguous proton environments, particularly in the azetidine and phenoxymethyl regions .
  • Cross-Validation : Compare experimental IR stretching frequencies (e.g., S=O at ~1350 cm⁻¹) with DFT-calculated vibrational spectra .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Apply Design of Experiments (DoE) principles:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., higher CuI concentrations reduce reaction time but increase copper residues).
  • Case Study : A Plackett-Burman design reduced byproduct formation from 15% to 3% by optimizing solvent (toluene → DMF) and temperature (80°C → 100°C) .

Q. What strategies address discrepancies in biological activity across assay platforms?

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate enzymatic vs. cellular assays.
  • Solubility Adjustments : Test compound solubility in DMSO/PBS mixtures; precipitation in aqueous media may falsely lower activity .
  • Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates, which may explain reduced efficacy in cell-based assays .

Methodological Guidance

Q. How to analyze the role of the sulfonamide group in pharmacological activity?

  • Isosteric Replacement : Synthesize analogs replacing the sulfonamide with carboxamide or phosphonamide groups. Compare their binding affinities in vitro.
  • Protease Inhibition Assays : Test inhibition of carbonic anhydrase or MMPs, where sulfonamides are known active site binders .

Q. What techniques validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS.
  • Plasma Stability : Incubate with rat/human plasma (4 hours, 37°C) and quantify remaining compound using LC-MS/MS .

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